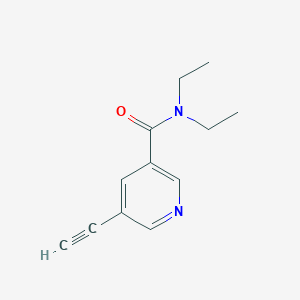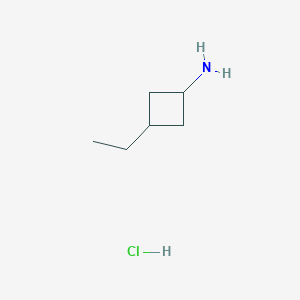
N,N-diethyl-5-ethynylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-5-ethynylnicotinamide is a chemical compound with the molecular formula C12H16N2O It is a derivative of nicotinamide, where the hydrogen atoms on the nitrogen are replaced by ethyl groups, and an ethynyl group is attached to the 5-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-ethynylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid, which is converted to nicotinamide.
Ethylation: The nicotinamide is then subjected to ethylation using diethylamine in the presence of a suitable catalyst, such as sodium hydride, to form N,N-diethylnicotinamide.
Ethynylation: The final step involves the introduction of the ethynyl group at the 5-position of the pyridine ring. This can be achieved through a Sonogashira coupling reaction using an ethynyl halide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
化学反应分析
Types of Reactions
N,N-diethyl-5-ethynylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and suitable solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce N,N-diethyl-5-ethylnicotinamide.
科学研究应用
N,N-diethyl-5-ethynylnicotinamide has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of N,N-diethyl-5-ethynylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group allows the compound to form covalent bonds with target molecules, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
N,N-diethylnicotinamide: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
N,N-dimethylnicotinamide: Contains methyl groups instead of ethyl groups, resulting in different steric and electronic properties.
N,N-diethyl-5-methylnicotinamide: Has a methyl group at the 5-position instead of an ethynyl group, affecting its reactivity and applications.
Uniqueness
N,N-diethyl-5-ethynylnicotinamide is unique due to the presence of the ethynyl group, which enhances its reactivity and allows for the formation of covalent bonds with target molecules. This makes it a valuable compound for research and industrial applications, where specific and strong interactions are required.
属性
IUPAC Name |
N,N-diethyl-5-ethynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-4-10-7-11(9-13-8-10)12(15)14(5-2)6-3/h1,7-9H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOTFVZKNPVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=CC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{spiro[2.5]octan-6-yl}ethan-1-aminehydrochloride](/img/structure/B7450896.png)
![3-(Cyclopropylmethyl)-1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]imidazolidin-4-one](/img/structure/B7450901.png)

![3-(2-chloro-5-methoxyphenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B7450914.png)
![6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
![rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450926.png)
![tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate](/img/structure/B7450932.png)
![Tert-butyl 1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]azetidine-3-carboxylate](/img/structure/B7450934.png)
![N-{4-[4-hydroxy-4-(propan-2-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B7450944.png)

![1-[1-(morpholin-4-yl)cyclobutyl]methanaminedihydrochloride](/img/structure/B7450962.png)
![N-[5-chloro-2-(piperidine-1-carbonyl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450969.png)
![N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide](/img/structure/B7450978.png)
![N-(1,3-benzothiazol-2-yl)-2-[2-(dimethylamino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7450991.png)
